molecular formula C12H12ClNO2S B588071 Dansyl Chloride-d6 CAS No. 1276379-68-0

Dansyl Chloride-d6

Cat. No.: B588071
CAS No.: 1276379-68-0
M. Wt: 275.78
InChI Key: XPDXVDYUQZHFPV-WFGJKAKNSA-N
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Description

Dansyl Chloride-d6, also known as 5-(dimethylamino-d6)-1-naphthalenesulfonyl chloride, is a deuterated form of Dansyl Chloride. This compound is widely used in biochemical research due to its ability to form stable fluorescent derivatives with primary amines. The deuterium atoms in this compound make it particularly useful in mass spectrometry applications, as they provide a distinct mass difference that aids in the identification and quantification of labeled compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dansyl Chloride-d6 can be synthesized by reacting the corresponding sulfonic acid with excess phosphorus oxychloride (POCl3) at room temperature . The reaction typically involves the following steps:

  • Dissolve the sulfonic acid in an appropriate solvent, such as dichloromethane.
  • Add phosphorus oxychloride dropwise while maintaining the reaction mixture at room temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The deuterated form is specifically produced by incorporating deuterium-labeled reagents during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dansyl Chloride-d6 primarily undergoes nucleophilic substitution reactions with primary amines and primary alcohols to form stable fluorescent derivatives. These reactions are commonly used in biochemical assays to label biomolecules for detection and analysis.

Common Reagents and Conditions

Major Products

The major products of these reactions are dansylated derivatives, which exhibit strong fluorescence. These derivatives are used in various analytical techniques, including fluorescence spectroscopy and mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference that aids in the identification and quantification of labeled compounds in mass spectrometry. This makes it particularly valuable in research applications where precise tracking of labeled molecules is required.

Biological Activity

Dansyl chloride-d6, a deuterated form of dansyl chloride, is a highly reactive compound primarily used in biochemical applications for labeling amines. This article delves into its biological activity, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure:

  • Chemical Name: 5-(dimethylamino)naphthalene-1-sulfonyl chloride-d6
  • Molecular Formula: C12_{12}H12_{12}ClD6_{6}N1_{1}O2_{2}S1_{1}
  • Molecular Weight: Approximately 275.8 g/mol

This compound reacts with primary amines to form stable fluorescent sulfonamide adducts. This reaction enables the detection and quantification of labeled biomolecules through fluorescence spectroscopy. The dansyl group exhibits strong fluorescence, which is sensitive to the chemical environment, making it a valuable tool in studying protein dynamics and interactions.

Applications in Biological Research

This compound is widely utilized in various fields of biological research:

  • Protein Sequencing and Analysis:
    • It is commonly employed for the derivatization of amino acids, facilitating their analysis through high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
  • Polyamine Metabolism Studies:
    • Dansyl chloride derivatization has been used to analyze polyamines in biological samples, revealing sex-related differences in metabolite levels associated with various physiological conditions .
  • Fluorescence Microscopy:
    • The compound's fluorescent properties allow for visualization of protein interactions and localization within cells, aiding in studies of cellular processes .
  • Enzyme Kinetics:
    • Researchers have utilized this compound to investigate enzyme-substrate interactions, providing insights into catalytic mechanisms .

Case Studies and Research Findings

Several studies have highlighted the biological activity and utility of this compound:

  • Study on Polyamines:
    A study focused on the analysis of polyamines in human urine demonstrated the effectiveness of dansyl chloride derivatization for detecting metabolites linked to obesity and other health conditions. The method revealed significant sex differences in polyamine levels, indicating potential biomarkers for metabolic disorders .
  • Protein Interaction Studies:
    In a study examining protein folding dynamics, dansyl chloride was used to label specific amino acids within proteins. The resulting fluorescence allowed researchers to monitor conformational changes in real-time, enhancing understanding of protein behavior under different conditions .
  • Environmental Toxicology:
    This compound has also been applied in environmental studies to detect biogenic amines in marine organisms, contributing to research on toxin accumulation and its implications for food safety .

Comparison with Other Fluorescent Labels

CompoundPrimary UseFluorescence Properties
Dansyl ChlorideProtein labelingStrong fluorescence; sensitive to environment
Fluorescein Isothiocyanate (FITC)General labelingHigh quantum yield; broad application range
Rhodamine BCellular imagingBright fluorescence; photostable

This compound stands out due to its specific reactivity with amines and its ability to provide detailed information about molecular interactions through fluorescence.

Q & A

Basic Research Questions

Q. How can Dansyl Chloride-d6 be applied in derivatizing biomolecules for analytical purposes?

this compound is a deuterated reagent used to label primary amines (e.g., amino acids, peptides) via sulfonamide bond formation, enabling fluorescence detection or mass spectrometry (MS) analysis. Its deuterated form reduces isotopic interference in MS, improving signal clarity for labeled analytes . For protein sequencing, pre-column derivatization protocols involve reacting this compound (0.1–1 mM) with samples in alkaline buffers (pH 9–10) at 37°C for 30–60 minutes, followed by quenching with acidic solutions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats to avoid skin/eye contact .
  • Ventilation: Use local exhaust ventilation to prevent inhalation of dust or hydrogen chloride (HCl) generated during hydrolysis .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers. Monitor for pressure buildup due to HCl release .
  • Spill Management: Sweep solid spills into sealed containers; avoid aqueous discharge to prevent environmental contamination .

Q. Why is this compound preferred over non-deuterated analogs in fluorescence-based assays?

The deuterium atoms in this compound reduce background noise in fluorescence spectroscopy by minimizing vibrational quenching, enhancing signal-to-noise ratios. This is particularly advantageous in trace-level detection of amines in complex matrices like biological fluids .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and isotopic purity?

A two-stage synthesis method (see Table 1) achieves 82% yield using 5-amino-1-naphthalenesulfonic acid and deuterated iodomethane (CD₃I). Key steps:

  • Stage 1: Methylation with CD₃I in DMF at 60°C for 12 hours under nitrogen.
  • Stage 2: Sulfonation using chlorosulfonic acid at 0°C, followed by purification via silica gel chromatography .

Table 1: Reaction Conditions for this compound Synthesis

StepReagentsTemperatureTimeYield
1CD₃I, DMF, K₂CO₃60°C12 h90%
2ClSO₃H, CH₂Cl₂0°C → RT2 h82%

Q. What strategies mitigate isotopic interference when using this compound in high-resolution mass spectrometry (HR-MS)?

  • Isotopic Purity Validation: Confirm deuteration efficiency (>98%) via HR-MS to avoid overlapping peaks from residual non-deuterated species .
  • Internal Standards: Use analogs with distinct isotopic labels (e.g., ¹³C) to differentiate analyte signals in multiplexed assays .

Q. How do researchers address contradictions in reaction kinetics between deuterated and non-deuterated Dansyl Chloride?

Deuterium isotope effects can slow reaction rates due to stronger C-D bonds. To compensate:

  • Increase reaction temperature by 5–10°C.
  • Extend incubation times by 20–30% for amine derivatization .

Q. What methods prevent hydrolysis of this compound during long-term storage?

  • Desiccants: Store with molecular sieves (3Å) to absorb moisture.
  • Inert Atmosphere: Use argon-filled vials to minimize HCl formation .
  • Stability Testing: Monitor purity via HPLC every 6 months; discard if degradation exceeds 5% .

Q. How should researchers validate data when this compound derivatization yields inconsistent results?

  • Control Experiments: Compare results with non-deuterated Dansyl Chloride to isolate isotopic effects.
  • Cross-Validation: Use orthogonal techniques (e.g., NMR or FT-IR) to confirm sulfonamide bond formation .

Properties

IUPAC Name

5-[bis(trideuteriomethyl)amino]naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDXVDYUQZHFPV-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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